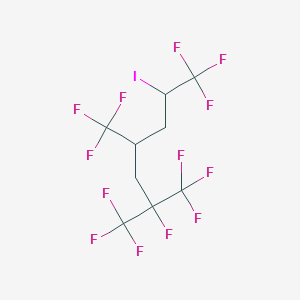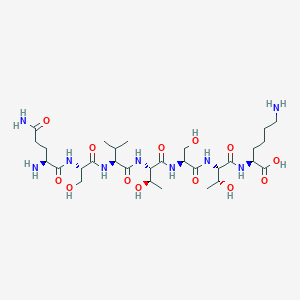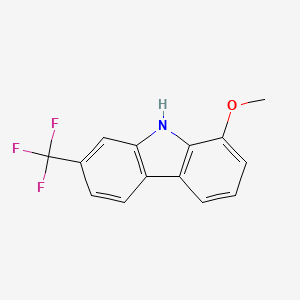![molecular formula C20H22S2 B14193654 9,10-Bis[(ethylsulfanyl)methyl]anthracene CAS No. 881735-79-1](/img/structure/B14193654.png)
9,10-Bis[(ethylsulfanyl)methyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[(ethylsulfanyl)methyl]anthracene is a chemical compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of ethylsulfanyl groups in this compound enhances its solubility and modifies its electronic properties, making it a valuable material for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(ethylsulfanyl)methyl]anthracene typically involves the reaction of 9,10-dibromoanthracene with ethylthiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethylsulfanyl groups. The reaction conditions often include the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a strong base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis[(ethylsulfanyl)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding hydrocarbon by removing the ethylsulfanyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles such as amines or alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 9,10-dimethylanthracene.
Substitution: 9,10-bis[(substituted)methyl]anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Bis[(ethylsulfanyl)methyl]anthracene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives with tailored properties for specific applications.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of organic electronic devices, such as OLEDs and OPVs, due to its excellent photophysical properties.
Wirkmechanismus
The mechanism by which 9,10-Bis[(ethylsulfanyl)methyl]anthracene exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photophysical and photochemical processes, such as fluorescence and the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as targeting cellular components in photodynamic therapy or interacting with other materials in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Bis(4-methoxyphenyl)anthracene: Exhibits excellent thermal stability and blue emission, making it suitable for OLED applications.
9,10-Bis(4-formylphenyl)anthracene: Used in the synthesis of other anthracene derivatives through further functionalization.
Uniqueness
9,10-Bis[(ethylsulfanyl)methyl]anthracene is unique due to the presence of ethylsulfanyl groups, which enhance its solubility and modify its electronic properties. This makes it a versatile compound for various applications, particularly in organic electronics and photodynamic therapy.
Eigenschaften
CAS-Nummer |
881735-79-1 |
|---|---|
Molekularformel |
C20H22S2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
9,10-bis(ethylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C20H22S2/c1-3-21-13-19-15-9-5-7-11-17(15)20(14-22-4-2)18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
VGDZSXRMPMRRSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)

![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)

![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
